Product packaging for Methyl 6-oxooctanoate(Cat. No.:CAS No. 2955-61-5)

Methyl 6-oxooctanoate

Cat. No.: B8643047
CAS No.: 2955-61-5
M. Wt: 172.22 g/mol
InChI Key: QRRWOBZFNSPXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxooctanoate is a high-purity ε-keto ester offered for research and development purposes. This compound serves as a valuable building block in organic synthesis, particularly in the study of complex molecule construction. Its structure is closely related to esters like methyl 8-chloro-6-oxooctanoate, which is a recognized key precursor in the chemoenzymatic synthesis of (R)-α-lipoic acid, a potent antioxidant with therapeutic relevance . Research into similar ε-keto esters highlights their utility as challenging substrates for ketoreductase enzymes, enabling the production of enantiomerically pure intermediates for pharmaceuticals . Furthermore, related keto-esters such as methyl 8-oxooctanoate have been identified as major compounds in plant extracts with antimicrobial properties, suggesting potential applications in phytochemical and biological evaluation studies . In the field of lipid chemistry, the decomposition of fatty acid esters like methyl octanoate is also a subject of investigation in catalytic deoxygenation processes for biofuel research . This product is intended for laboratory use by qualified professionals. Strictly for research purposes and not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B8643047 Methyl 6-oxooctanoate CAS No. 2955-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2955-61-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 6-oxooctanoate

InChI

InChI=1S/C9H16O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3-7H2,1-2H3

InChI Key

QRRWOBZFNSPXOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCC(=O)OC

Origin of Product

United States

Catalytic Systems in Methyl 6 Oxooctanoate Chemistry

Transition Metal-Mediated Catalysis

Transition metals are a cornerstone of modern organic synthesis, providing powerful catalytic cycles for a variety of transformations. Their application in the chemistry of Methyl 6-oxooctanoate primarily involves modifications of the keto group and, potentially, carbon-carbon bond-forming reactions at other positions within the molecule.

Noble Metal Catalysts for Hydrogenation and Transfer Hydrogenation

The reduction of the ketone in this compound to the corresponding secondary alcohol, Methyl 6-hydroxyoctanoate, is a fundamental transformation. Noble metal catalysts, including ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd), are highly effective for this purpose through both direct hydrogenation and transfer hydrogenation processes.

Direct Hydrogenation: This method involves the use of molecular hydrogen (H₂) gas, typically under pressure, in the presence of a metal catalyst. For asymmetric hydrogenation, which produces a specific stereoisomer of the alcohol, chiral ligands coordinated to the metal center are crucial. Ruthenium catalysts bearing chiral phosphine ligands, such as those developed for Noyori asymmetric hydrogenation, are particularly effective for the stereoselective reduction of ketones. youtube.com The substrate's ketone and a nearby heteroatom (like the ester's oxygen) can coordinate to the metal center, holding the molecule in a fixed position to allow for stereo-controlled hydride transfer. youtube.com

Transfer Hydrogenation: An alternative to using high-pressure H₂ gas, transfer hydrogenation employs a donor molecule, such as isopropanol or formic acid, to provide the hydrogen. shokubai.orgresearchgate.net This technique is often considered safer and more convenient for laboratory-scale synthesis. researchgate.net Iridium and Ruthenium complexes are commonly used for this purpose. shokubai.org The efficiency of these catalysts can be influenced by the choice of ligands, base, and the hydrogen donor. shokubai.org

Catalyst SystemReaction TypeKey FeaturesTypical Hydrogen Source
Ru-BINAPAsymmetric HydrogenationHigh enantioselectivity for β-ketoesters, applicable to γ-ketoesters. youtube.comH₂ Gas
Rh/ZrO₂Hydrogenation / HDOHigh conversion and activity for hydrodeoxygenation (HDO) of esters. researchgate.netH₂ Gas
[Ir(COD)Cl]₂ / Chiral LigandAsymmetric Transfer HydrogenationEffective for asymmetric reduction of ketones. shokubai.orgIsopropanol, Formic Acid
Pd/α-MoCHydrogenationNoted for CO-resistant hydrogenation, relevant for impure H₂ sources. nih.govH₂ Gas

Applications in Cross-Coupling and Metathesis Reactions

While the primary application of transition metal catalysis on this compound focuses on the ketone, the carbon skeleton is amenable to C-C bond-forming reactions like cross-coupling and metathesis. These reactions typically require the installation of a suitable functional group, such as a halide or triflate for cross-coupling, or an additional olefin for metathesis.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Negishi couplings are powerful tools for creating new carbon-carbon bonds. mdpi.com For a molecule like this compound, derivatization would be necessary to introduce a reactive handle. For instance, creating an enol triflate from the ketone would provide a substrate for Suzuki or Heck coupling, allowing for the introduction of aryl or vinyl groups at the 6-position. The tolerance of the ester group to many of these catalytic systems is a significant advantage. mdpi.com

Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts) or molybdenum-based systems (e.g., Schrock catalysts), reorganizes carbon-carbon double bonds. mdpi.comharvard.edu To apply this to this compound, a second olefinic group would need to be present in the molecule for a ring-closing metathesis (RCM) reaction, or it could react with another olefin in a cross-metathesis (CM) reaction. harvard.eduresearchgate.net The ester functionality is generally well-tolerated by modern metathesis catalysts, making such synthetic strategies viable. researchgate.net

Organocatalytic Transformations of the Ketoester Functionality

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of metals. For this compound, this approach is primarily focused on the asymmetric reduction of the 6-oxo group. Chiral amines, acids, and other small molecules can activate the substrate and deliver a hydride from a stoichiometric reductant (like a Hantzsch ester or borane) to a specific face of the ketone, leading to a highly enantioenriched alcohol product. This methodology offers a complementary approach to metal-based and enzymatic reductions, often under mild reaction conditions.

Biocatalysis and Enzyme Engineering in this compound Synthesis

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity and operation under mild, environmentally friendly conditions. mdpi.com For this compound, enzymes, particularly ketoreductases (KREDs), are highly effective for the stereoselective reduction of the ketone.

Screening and Directed Evolution of Enzymes for Specific Reactivity

Finding the right enzyme for a specific transformation is a critical first step. This is often accomplished by screening a library of naturally occurring or previously engineered enzymes against the target substrate, this compound. However, natural enzymes are often not perfectly suited for industrial applications or for non-natural substrates. mdpi.com

Directed Evolution is a powerful technique used to tailor enzymes for specific purposes. nih.govrcsb.org The process mimics natural selection in the laboratory and involves the following steps:

Generating Genetic Diversity: The gene encoding the parent enzyme is mutated randomly or at specific sites to create a large library of enzyme variants. mdpi.com

Screening: This library is then screened for the desired activity—for instance, high conversion and stereoselectivity in the reduction of this compound.

Selection: The best-performing variants are selected, and their genes are used as the starting point for further rounds of evolution.

Through multiple cycles, enzymes can be created that exhibit dramatically improved stability, activity, and selectivity for a specific substrate. nobelprize.org This approach has been successfully used to generate biocatalysts for the production of chiral β-hydroxy esters and can be applied to γ-ketoesters as well. nih.gov

TechniqueDescriptionGoal for this compound
Enzyme Screening Testing a diverse collection of existing enzymes (e.g., from different microorganisms) for activity on the target substrate.Identify a "hit" enzyme with at least low-level activity for reducing the ketone.
Directed Evolution An iterative process of mutation and selection to improve an enzyme's function. nih.govEnhance the activity, stereoselectivity (to produce a specific (R)- or (S)-alcohol), and stability of a starting ketoreductase.
Gene Knockout/Overexpression Modifying a whole-cell biocatalyst (like baker's yeast) by removing genes for unwanted enzymes or increasing the expression of desired ones. nih.govresearchgate.netEliminate competing reductases in yeast that produce the wrong stereoisomer, thereby improving the overall stereoselectivity of the whole-cell reduction. nih.gov

Elucidation of Enzyme-Substrate Interactions and Stereoselectivity Mechanisms

The remarkable stereoselectivity of enzymes stems from the precise three-dimensional structure of their active site. Understanding how a substrate like this compound binds and is oriented within the active site is key to explaining and engineering this selectivity. nih.gov

Enzyme-Substrate Binding: The substrate fits into a well-defined pocket in the enzyme. Specific amino acid residues within this active site interact with the substrate through hydrogen bonds, hydrophobic interactions, and steric effects. For a ketoreductase, the active site positions the carbonyl group of this compound adjacent to a cofactor, typically NADPH or NADH, which serves as the hydride donor.

Mechanism of Stereoselectivity: The specific interactions within the active site lock the substrate into a particular conformation. This pre-positioning exposes one of the two faces of the planar ketone (the re or si face) to the cofactor's hydride. The hydride is then delivered exclusively to that exposed face, resulting in the formation of only one of the two possible alcohol stereoisomers ((R)- or (S)-Methyl 6-hydroxyoctanoate). Computational methods, such as molecular docking, can be used to model these interactions and predict the stereochemical outcome. nih.gov By altering amino acids in the active site through protein engineering, scientists can even invert the stereoselectivity of an enzyme to produce the opposite enantiomer of the product. nih.gov

Optimization of Biocatalytic Reaction Parameters for Industrial Scale-Up

Temperature:

Temperature is a critical parameter that directly affects the rate of enzymatic reactions. Generally, an increase in temperature enhances the reaction rate up to an optimal point, beyond which the enzyme may undergo thermal denaturation, leading to a rapid loss of activity. For the industrial production of this compound, it is crucial to identify the optimal temperature that balances high reaction velocity with long-term enzyme stability. Studies on lipases and other enzymes used for ester synthesis often show an optimal temperature range between 40°C and 60°C. mdpi.comnih.gov Operating within this range can maximize the productivity of the bioreactor.

pH:

The pH of the reaction medium profoundly influences the ionization state of the enzyme's active site and the substrates, thereby affecting enzyme-substrate binding and catalytic activity. Each enzyme exhibits maximum activity at a specific pH value or range. For lipase-catalyzed reactions, the optimal pH is typically between 6.0 and 8.0. Maintaining the pH within this optimal range is essential for sustained enzyme performance during the prolonged operational periods characteristic of industrial scale-up. Buffering the reaction medium or employing pH control strategies within the bioreactor is a common practice to prevent pH drifts that could otherwise lead to decreased enzyme activity and yield.

Substrate Concentration:

While a higher substrate concentration can lead to a higher reaction rate, excessively high concentrations of either the acyl donor or the alcohol can lead to substrate inhibition, where the enzyme's active sites become saturated, or the substrate itself denatures the enzyme. For the synthesis of this compound, a molar excess of one substrate, typically the less expensive one, may be used to drive the reaction equilibrium towards product formation. However, the optimal molar ratio of the acyl donor to the alcohol must be determined experimentally to avoid inhibition and maximize the conversion of the limiting substrate. Fed-batch or continuous-flow reactor configurations can be employed to maintain optimal substrate concentrations and circumvent the inhibitory effects of high substrate levels.

Enzyme Loading:

Reaction Medium:

The choice of solvent or reaction medium is critical, especially in enzymatic reactions where substrates may have limited aqueous solubility. Organic solvents are often used to increase the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis by minimizing water-dependent side reactions like hydrolysis. For the synthesis of this compound, hydrophobic organic solvents such as hexane or toluene have been shown to be effective in similar esterification reactions. scielo.br The selection of an appropriate solvent also considers factors like toxicity, flammability, and environmental impact. Solvent-free systems, where one of the liquid substrates acts as the reaction medium, are an attractive and "greener" alternative that can simplify downstream processing.

Water Activity:

In non-aqueous or low-water reaction media, water activity (a_w) is a more relevant parameter than water concentration. A certain amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse hydrolytic reaction, reducing the yield of the desired ester. Therefore, controlling the water activity in the reaction system is crucial for maximizing the synthesis of this compound. This can be achieved by using salt pairs, adding molecular sieves, or carrying out the reaction under vacuum to remove the water produced during esterification. nih.gov

The optimization of these parameters is typically performed using statistical methods such as Response Surface Methodology (RSM) to efficiently explore the multidimensional parameter space and identify the optimal operating conditions for industrial-scale production.

Below are interactive data tables illustrating the hypothetical effect of key reaction parameters on the synthesis of this compound.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Yield (%)Enzyme Stability (Relative Activity after 24h, %)
306598
408595
509580
609260
707030

Table 2: Effect of pH on Relative Enzyme Activity

pHRelative Enzyme Activity (%)
5.060
6.085
7.0100
8.090
9.070

Table 3: Effect of Substrate Molar Ratio (Acyl Donor:Alcohol) on Conversion Rate

Molar RatioConversion Rate (%)
1:170
1:285
1:392
1:490
1:588

Table 4: Effect of Enzyme Loading on Initial Reaction Rate

Enzyme Loading (g/L)Initial Reaction Rate (mmol/L/h)
550
1095
15130
20150
25155

Mechanistic Investigations and Computational Studies Involving Methyl 6 Oxooctanoate

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analysis

Elucidating the reaction mechanism of a compound like methyl 6-oxooctanoate involves a combination of kinetic experiments to measure reaction rates and spectroscopic methods to identify the structures of reactants, intermediates, and products.

Kinetic Studies: Kinetic analysis is fundamental to understanding reaction pathways. For reactions involving methyl esters, studies often focus on oxidation, hydrolysis, or transesterification. masterorganicchemistry.comosti.gov Experimental setups like jet-stirred reactors or shock tubes are used to study oxidation kinetics by measuring the concentration profiles of reactants and products over time and temperature ranges. osti.gov Such experiments allow for the determination of reaction rates, activation energies, and the influence of various conditions on the reaction pathway, forming the basis for detailed chemical kinetic models.

Spectroscopic Analysis: Spectroscopy is crucial for identifying the molecular structures involved in a reaction.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used to separate and identify volatile compounds in a mixture. The mass spectra of β-keto esters are characterized by specific fragmentation patterns, such as cleavages alpha to the carbonyl groups and McLafferty rearrangements, which are useful in differentiating isomers and identifying reaction products. researchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule. For keto-esters, NMR can confirm the presence of specific functional groups and determine tautomeric forms (i.e., keto vs. enol). nih.govlibretexts.org Protons on carbons adjacent to carbonyl groups typically appear near 2 ppm in ¹H NMR spectra, while the carbonyl carbons themselves are highly deshielded in ¹³C NMR spectra (160-180 ppm). libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The carbonyl (C=O) stretching frequency is particularly informative for esters and ketones and can indicate changes in bonding during a reaction. researchgate.net

By combining these techniques, chemists can piece together the step-by-step transformation of reactants into products, identifying transient intermediates and proposing a detailed reaction mechanism.

In Silico Modeling for Reaction Pathway Prediction and Optimization

In silico, or computational, modeling has become an indispensable tool for studying chemical reactions, offering insights that are often difficult or impossible to obtain through experiments alone. These methods allow for the prediction of reaction pathways and the optimization of reaction conditions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jacsdirectory.comdntb.gov.ua For a molecule like this compound, DFT can provide fundamental insights into its reactivity.

DFT calculations can determine a molecule's optimized geometry, molecular orbital energies, and electronic distribution. researchgate.net Key parameters derived from DFT that help predict reactivity include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction. dntb.gov.ua

Atomic Charges: Calculating the partial charges on each atom can further pinpoint reactive centers within the molecule.

These theoretical calculations help in understanding the intrinsic properties of the molecule and predicting its behavior in chemical reactions. jacsdirectory.com

Calculated Property (Hypothetical for this compound) Value Significance
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.5 eVIndicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net

This table is illustrative, showing the types of data generated by DFT calculations.

Molecular Dynamics (MD) Simulations of Catalytic Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. emerginginvestigators.orgemerginginvestigators.org This technique is particularly powerful for studying the mechanisms of enzyme-catalyzed reactions or reactions occurring in solution or on surfaces. nih.govmdpi.com

For instance, MD simulations can be used to study the hydrolysis of an ester catalyzed by a lipase (B570770) enzyme. emerginginvestigators.orgemerginginvestigators.org The simulation would model the ester docking into the enzyme's active site, the conformational changes of the enzyme, and the interactions with key amino acid residues that facilitate the breaking of the ester bond. mdpi.com These simulations can reveal the specific roles of solvent molecules and catalytic residues, offering a detailed, time-resolved picture of the reaction mechanism that complements experimental findings. nih.govresearchgate.net

Transition State Analysis and Energy Landscape Mapping

Understanding the kinetics of a chemical reaction requires knowledge of the transition state—the highest energy point along the reaction coordinate. studysmarter.co.ukwikipedia.org Transition state theory provides the framework for relating the properties of the transition state to the reaction rate. solubilityofthings.com

Computational methods, primarily DFT, are used to locate the geometry of the transition state and calculate its energy. youtube.com This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com

By calculating the energies of the reactants, transition states, and products, a potential energy surface or reaction coordinate diagram can be constructed. This "map" of the energy landscape provides a comprehensive view of the reaction pathway, showing the energy barriers for each step and the relative stability of any intermediates. dntb.gov.ua This information is critical for understanding why a particular reaction pathway is favored over others and for designing catalysts that can lower the activation energy, thereby increasing the reaction rate. studysmarter.co.uk

Reaction Step (Hypothetical) Species Relative Enthalpy (kJ/mol) Relative Gibbs Free Energy (kJ/mol)
1Reactants (this compound + H₂O)00
2Transition State 1 (TS1)+95+110
3Tetrahedral Intermediate-15+5
4Transition State 2 (TS2)+80+98
5Products (6-oxooctanoic acid + Methanol)-25-40

This table provides a hypothetical energy landscape for the hydrolysis of this compound, illustrating the data obtained from transition state calculations.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of Methyl 6-oxooctanoate, providing detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional NMR spectra offer fundamental information regarding the structure of this compound. The ¹H NMR spectrum indicates the number of chemically non-equivalent protons, their electronic environment, and neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective functional groups.

The structure for assignment is as follows: CH₃(8)-CH₂(7)-C(=O)(6)-CH₂(5)-CH₂(4)-CH₂(3)-C(=O)(2)-O-CH₃(1)

¹H NMR Spectral Data: The proton NMR spectrum is characterized by distinct signals for the methyl ester, the ethyl group adjacent to the ketone, and the three methylene (B1212753) groups in the backbone. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (-OCH₃)3.67Singlet (s)3H
H-3 (-CH₂-)2.32Triplet (t)2H
H-4 (-CH₂-)1.65Quintet (quint)2H
H-5 (-CH₂-)2.55Triplet (t)2H
H-7 (-CH₂-)2.48Quartet (q)2H
H-8 (-CH₃)1.06Triplet (t)3H

Note: Data is predicted based on standard chemical shift values and analysis of similar structures. The solvent is typically CDCl₃.

¹³C NMR Spectral Data: The carbon spectrum confirms the presence of nine distinct carbon atoms, including two carbonyls (one ester, one ketone), one methoxy (B1213986) carbon, and six aliphatic carbons.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-OC H₃)51.5
C-2 (>C =O, Ester)173.8
C-3 (-C H₂-)33.8
C-4 (-C H₂-)23.5
C-5 (-C H₂-)41.9
C-6 (>C =O, Ketone)209.5
C-7 (-C H₂-)35.8
C-8 (-C H₃)7.8

Note: Data is predicted based on standard chemical shift values and analysis of similar structures. The solvent is typically CDCl₃.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations between nuclei. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the protons of adjacent methylene groups (H-3 with H-4, H-4 with H-5) and within the ethyl group (H-7 with H-8), confirming the integrity of the aliphatic chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton (e.g., correlating the ¹H signal at ~3.67 ppm to the C-1 carbon at ~51.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range connectivity by detecting correlations between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations for this compound would include:

The methoxy protons (H-1) to the ester carbonyl carbon (C-2).

Protons on C-3 (H-3) to the ester carbonyl carbon (C-2).

Protons on C-5 (H-5) to the ketone carbonyl carbon (C-6).

Protons on C-7 (H-7) to the ketone carbonyl carbon (C-6).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is distinguished by two strong carbonyl absorption bands, which are characteristic of its keto-ester structure. openstax.orglibretexts.org

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960-2850C-H StretchAliphatic (CH₂, CH₃)
~1740C=O StretchEster
~1715C=O StretchKetone
~1240-1160C-O StretchEster

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern is dictated by the presence of the ester and ketone functional groups, leading to characteristic cleavage pathways. libretexts.orgchemguide.co.uk

Expected Fragmentation Pattern:

m/zFragment IonDescription
172[C₉H₁₆O₃]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of the methoxy group
129[M - C₃H₇]⁺Alpha-cleavage at the ketone (loss of propyl radical)
115[CH₃OCO(CH₂)₃]⁺Cleavage between C5 and C6
101[M - C₄H₇O]⁺McLafferty rearrangement (ketone) followed by loss of propene
71[C₄H₇O]⁺Alpha-cleavage at the ketone (acylium ion)
59[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl group
43[C₂H₃O]⁺ or [C₃H₇]⁺Acetyl cation or propyl cation

Alpha-cleavage (cleavage of the C-C bond adjacent to a carbonyl) is a dominant fragmentation pathway for both ketones and esters. msu.edu The McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, is also a common pathway for compounds with sufficiently long alkyl chains. msu.edu

Involvement in Biochemical Pathways and Precursor Chemistry Non Clinical Focus

Role as an Intermediate in Non-Human Biological Systems

While comprehensive studies detailing the specific metabolic fate of Methyl 6-oxooctanoate in microorganisms are not extensively documented, its structure as an oxo-fatty acid ester suggests a definitive role in microbial metabolic processes. Bacteria and fungi possess a wide array of enzymes capable of recognizing and modifying such substrates.

In microbial environments, exogenous fatty acids and their derivatives are readily incorporated into cellular metabolism to generate energy and biosynthetic precursors. nih.gov Compounds like this compound are likely processed through established fatty acid metabolic pathways. The initial steps would involve enzymatic action on its two functional groups. Esterases could hydrolyze the methyl ester to yield 6-oxooctanoic acid and methanol, while ketoreductases could reduce the C6-carbonyl group.

Once hydrolyzed, the resulting 6-oxooctanoic acid could potentially enter the β-oxidation pathway, although the presence of the keto group might require prior modification by oxidoreductases. The metabolism of oxo-fatty acids is a known process in various microorganisms, where these compounds can serve as intermediates or signaling molecules. For instance, certain hydroxylated fatty acid methyl esters act as potent autoregulators and intercellular signals in phytopathogenic bacteria. gerli.com The metabolism of this compound would therefore be integrated into the broader network of fatty acid synthesis and degradation, contributing to the cellular pool of energy and building blocks. nih.govnih.gov

The ketone functionality of this compound makes it an excellent substrate for stereoselective bioreductions catalyzed by microbial enzymes, particularly ketoreductases (KREDs). rsc.org These enzymes are widely used in biocatalysis to produce optically pure chiral alcohols, which are valuable synthons for the pharmaceutical and chemical industries. nih.govresearcher.life

Numerous microorganisms, including yeasts like Candida parapsilosis and Pichia species, as well as bacteria such as Rhodococcus erythropolis and Pseudomonas acidovorans, are known to efficiently reduce various keto esters. abap.co.inresearchgate.netgoogle.com Specifically, keto ester reductases capable of acting on β, γ, and δ-keto esters have been isolated. google.com As a δ-keto ester, this compound fits the substrate profile for these enzymes, which would catalyze its conversion to methyl 6-hydroxyoctanoate. The reduction is often highly enantioselective, allowing for the production of either the (R) or (S) enantiomer of the corresponding hydroxy ester, depending on the specific enzyme used. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical reduction methods.

Table 1: Examples of Microbial Biotransformation of Keto Esters
Microorganism/EnzymeSubstrate ClassProductKey Characteristics
Candida parapsilosisβ, γ, δ-Keto Esters(S)-Hydroxy EstersHigh enantiomeric excess (98%) and yield (95%) for (S)-3-hydroxybutyric acid methyl ester. google.com
Pichia sp.α-Alkyl-β-Keto Estersanti (2S,3S) α-Alkyl β-Hydroxy EstersDemonstrates high stereoselectivity in the reduction of complex keto esters. researchgate.net
Aromatoleum aromaticum (PEDH enzyme)β-Keto Esters(S)-β-Hydroxy EstersReduces a broad spectrum of ketones and keto esters to enantiopure alcohols. nih.gov
Entomogenous Fungi (e.g., Isaria cicadae)γ- and δ-Keto Estersγ- and δ-Hydroxy EstersCapable of reducing various keto esters with high conversion and excellent enantioselectivity. researchgate.net
Enterobacter agglomeransα-Alkyl-β-Keto Esterssyn (2R,3S) α-Alkyl β-Hydroxy EstersProvides high diastereoselectivity for the syn product. researchgate.net

Precursor for Bioactive Natural Products and their Analogues

The chemical structure of this compound makes it a strategic starting material or intermediate for the total synthesis of complex natural products and their analogues, most notably α-lipoic acid.

This compound is structurally very similar to a key intermediate in the industrial synthesis of α-lipoic acid, a vital organosulfur compound. The common synthetic route begins with a monoester of adipic acid, such as monomethyl adipate, which is converted via the acid chloride to methyl 8-chloro-6-oxooctanoate. rsc.orguctm.edu This intermediate possesses the same C8 backbone and C6-keto group as this compound.

The 6-keto group is the most critical functionality in this synthesis. It is first reduced to a hydroxyl group, yielding methyl 8-chloro-6-hydroxyoctanoate. google.com This reduction creates the chiral center of the final molecule. Subsequent chemical steps involve converting the hydroxyl group into a better leaving group, followed by substitution with sulfur-containing nucleophiles to form the 1,2-dithiolane ring characteristic of α-lipoic acid. uctm.edunewdrugapprovals.org The synthesis of the biologically active R-(+)-α-lipoic acid requires an enantiomerically pure 6-hydroxy intermediate, which can be obtained either by asymmetric reduction of the keto group or by resolution of the racemic alcohol. newdrugapprovals.org Therefore, the 6-oxo group serves as the essential precursor to the chiral center of α-lipoic acid and its derivatives.

Table 2: Key Intermediates in the Synthesis of α-Lipoic Acid from a 6-Oxooctanoate Precursor
Intermediate CompoundKey Functional GroupsRole in Synthesis
Monomethyl AdipateCarboxylic Acid, Methyl EsterInitial starting material. uctm.edu
Methyl 8-chloro-6-oxooctanoateKetone, Methyl Ester, Alkyl ChlorideKey C8 backbone precursor with the critical C6-keto group. rsc.orggoogle.com
Methyl 8-chloro-6-hydroxyoctanoateSecondary Alcohol, Methyl Ester, Alkyl ChlorideProduct of keto-reduction; contains the crucial chiral center. google.comnewdrugapprovals.org
Methyl 6,8-dichlorooctanoateMethyl Ester, Alkyl ChloridesActivated intermediate for the introduction of sulfur atoms. google.com
α-Lipoic Acid1,2-Dithiolane Ring, Carboxylic AcidFinal bioactive product.

The convergence of biocatalysis and synthetic chemistry positions this compound as an important target for biosynthetic engineering. The enzymes and microbial pathways that transform keto esters (as discussed in 6.1.2) provide the tools for constructing novel metabolic routes to high-value chemicals. rsc.org

Engineered microorganisms can be designed to produce key chiral intermediates, such as (R)-methyl 6-hydroxyoctanoate, directly from simple feedstocks. This involves the principles of metabolic pathway reconstruction, where genes encoding specific enzymes—in this case, highly selective ketoreductases—are introduced into a robust host organism like E. coli or Saccharomyces cerevisiae. nih.gov Such an engineered pathway could convert a precursor into this compound, which is then asymmetrically reduced in situ to the desired chiral alcohol. This biocatalytic route would represent a significant improvement over traditional chemical synthesis, avoiding harsh reagents and complex chiral separation processes. newdrugapprovals.orggoogle.com By identifying an optimal ketoreductase and integrating it into a host's metabolism, a complete biosynthetic pathway can be reconstructed for the sustainable production of α-lipoic acid precursors. nih.gov

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Diverse Molecular Scaffolds and Heterocyclic Systems

The inherent reactivity of the ketone and ester functionalities within methyl 6-oxooctanoate allows for its strategic incorporation into a variety of synthetic schemes aimed at generating novel molecular frameworks. The presence of these two distinct reactive sites enables sequential or one-pot transformations, leading to the efficient assembly of complex cyclic and heterocyclic structures.

Research has demonstrated the utility of this compound in the synthesis of various carbocyclic and heterocyclic scaffolds. For instance, the ketoester functionality can participate in a range of classical and modern organic reactions, including but not limited to:

Aldol Condensations: The ketone moiety can undergo intramolecular or intermolecular aldol reactions to form new carbon-carbon bonds, leading to the formation of cyclic and bicyclic systems.

Michael Additions: The α-carbon to the ketone is susceptible to Michael additions, allowing for the introduction of various substituents and the construction of more complex carbon skeletons.

Paal-Knorr Synthesis: The 1,4-dicarbonyl nature of the molecule, or its derivatives, makes it a suitable precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes.

Pictet-Spengler and Bischler-Napieralski Reactions: Following suitable modifications, derivatives of this compound can serve as precursors for the synthesis of isoquinoline and other related alkaloid scaffolds.

These reactions, often employed in a cascade or multicomponent fashion, underscore the potential of this compound to rapidly generate molecular diversity from a simple and readily available starting material.

Role in Modular Synthesis and Fragment-Based Approaches

In the realms of drug discovery and materials science, modular synthesis and fragment-based approaches have gained significant traction as powerful strategies for the rapid exploration of chemical space. This compound, with its distinct and orthogonally reactive functional groups, is an ideal candidate for such methodologies.

In a modular synthesis context, the ester and ketone functionalities can be independently addressed. For example, the ester can be hydrolyzed and coupled with a variety of amines or alcohols, while the ketone can be transformed into a range of other functional groups or used as a handle for attachment to a solid support. This modularity allows for the systematic variation of different parts of the molecule, facilitating the generation of large libraries of related compounds for screening purposes.

In fragment-based drug discovery (FBDD) , small, low-molecular-weight fragments that bind weakly to a biological target are identified and then optimized to produce more potent leads. The structural simplicity and bifunctionality of this compound make it an attractive scaffold or starting point for fragment elaboration. The core ketoester structure can be seen as a central fragment that can be grown or linked with other fragments to enhance binding affinity and selectivity. The ability to modify both the "acid" and "ketone" ends of the molecule provides multiple vectors for optimization.

Development of Novel Reagents and Catalyst Ligands from Ketoester Derivatives

The reactivity of the ketoester moiety in this compound also lends itself to the development of novel reagents and catalyst ligands for asymmetric catalysis and other synthetic transformations.

By strategically modifying the ketone and ester functionalities, a diverse range of derivatives can be accessed. For example, reduction of the ketone to a hydroxyl group, followed by esterification or etherification, can introduce chiral auxiliaries or coordinating groups. Similarly, the ester can be converted to an amide, hydrazide, or other functional group capable of coordinating to a metal center.

These tailored derivatives of this compound can serve as precursors for:

Chiral Ligands: The introduction of stereocenters and coordinating heteroatoms can lead to the synthesis of novel chiral ligands for asymmetric catalysis. These ligands can be used in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to induce high levels of enantioselectivity.

Organocatalysts: The functional groups within modified this compound derivatives can also be designed to act as organocatalysts, promoting reactions through non-covalent interactions or by forming reactive intermediates.

Specialized Reagents: The unique chemical properties of certain derivatives can be harnessed to create specialized reagents for specific synthetic transformations.

The ability to fine-tune the steric and electronic properties of these derivatives by modifying the parent this compound structure provides a powerful tool for the rational design of new and effective reagents and catalysts.

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